molecular formula C9H10O2 B038641 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde CAS No. 120584-58-9

3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde

Cat. No.: B038641
CAS No.: 120584-58-9
M. Wt: 150.17 g/mol
InChI Key: JCIZAEWFFWCBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aztreonam-d6 is a deuterated form of aztreonam, a monocyclic beta-lactam antibiotic. Aztreonam is primarily used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa. The deuterated form, Aztreonam-d6, is often used as an internal standard in analytical chemistry due to its stability and similar chemical properties to aztreonam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aztreonam-d6 involves the incorporation of deuterium atoms into the aztreonam molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts that facilitate the exchange process .

Industrial Production Methods

Industrial production of Aztreonam-d6 follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Aztreonam-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of Aztreonam-d6 .

Scientific Research Applications

Aztreonam-d6 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the quantification and analysis of aztreonam and related compounds.

    Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of aztreonam.

    Medicine: Utilized in research focused on developing new antibiotics and understanding bacterial resistance mechanisms.

    Industry: Applied in quality control and validation processes in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of Aztreonam-d6 is similar to that of aztreonam. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Aztreonam-d6 binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Aztreonam-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Aztreonam-d6 stands out due to its specific use in analytical applications and research, providing valuable insights into the behavior and quantification of aztreonam in various studies.

Properties

CAS No.

120584-58-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde

InChI

InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2

InChI Key

JCIZAEWFFWCBGL-UHFFFAOYSA-N

SMILES

C1C=CC2C1CC3C2(O3)C=O

Canonical SMILES

C1C=CC2C1CC3C2(O3)C=O

Synonyms

Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalpha)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.